2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile
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Overview
Description
2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a thiophene ring through a carbonitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with 3-aminothiophene-2-carbonitrile. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice may be optimized to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxypropanoic acid
- N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
Uniqueness
Compared to similar compounds, 2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile stands out due to its unique combination of a trifluoromethyl group and a thiophene ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2S/c14-13(15,16)11-4-2-1-3-10(11)8-18-12-9(7-17)5-6-19-12/h1-6,8H/b18-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLXLJYZWUXNQY-QGMBQPNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=CS2)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=C(C=CS2)C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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